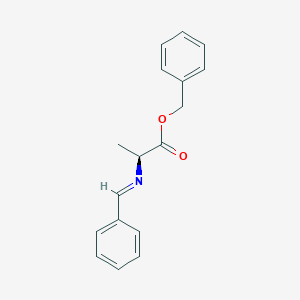

Benzyl (E)-N-benzylidene-L-alaninate

Description

Benzyl (E)-N-benzylidene-L-alaninate is a Schiff base derivative synthesized via the condensation of L-alanine with benzaldehyde, followed by benzyl esterification. The compound features an (E)-configuration at the imine bond (C=N), which influences its stereochemical and electronic properties.

Properties

CAS No. |

81852-01-9 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

benzyl (2S)-2-(benzylideneamino)propanoate |

InChI |

InChI=1S/C17H17NO2/c1-14(18-12-15-8-4-2-5-9-15)17(19)20-13-16-10-6-3-7-11-16/h2-12,14H,13H2,1H3/t14-/m0/s1 |

InChI Key |

MTPUINJSJWMGRO-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N=CC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Schiff Base Formation via Condensation

The most direct route involves two stages: (1) esterification of L-alanine to its benzyl ester and (2) condensation with benzaldehyde to form the imine (Figure 1).

Esterification of L-Alanine

L-Alanine’s carboxylic acid is esterified using benzyl alcohol under acidic conditions. A high-purity L-alanine benzyl ester hydrochloride precursor (C₁₀H₁₃NO₂·HCl) is commercially available. Neutralization of the hydrochloride with a mild base (e.g., NaHCO₃) liberates the free amine, critical for subsequent imine formation.

Imine Condensation

The free amine reacts with benzaldehyde in a dehydrating solvent (e.g., ethanol, toluene) under reflux. Molecular sieves (4 Å) or azeotropic water removal via Dean-Stark apparatus drives equilibrium toward imine formation. The (E)-isomer predominates due to thermodynamic stability.

Reaction Conditions:

Alternative Methodologies

One-Pot Synthesis

A sequential one-pot approach eliminates intermediate isolation. L-Alanine, benzyl alcohol, and benzaldehyde react in the presence of a dual acid catalyst (e.g., p-toluenesulfonic acid). However, competing side reactions (e.g., over-esterification) necessitate precise stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Dielectric Constant | Boiling Point (°C) | Imine Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 75 |

| Toluene | 2.4 | 111 | 82 |

| Dichloromethane | 8.9 | 40 | 68 |

Toluene’s anhydrous nature and high boiling point favor imine formation, though ethanol offers greener alternatives. Lower yields in dichloromethane correlate with poor solubility of L-alanine benzyl ester.

Purification and Characterization

Crystallization Strategies

Patent-derived protocols recommend mixed solvent systems (e.g., ethanol-water) for recrystallization:

Applications and Derivatives

Benzyl (E)-N-benzylidene-L-alaninate serves as a precursor for:

- Chiral Ligands: Coordination to transition metals (e.g., Cu²⁺, Ni²⁺) for asymmetric catalysis.

- Pharmaceutical Intermediates: Hydrolysis yields (E)-N-benzylidene-L-alanine, a potential protease inhibitor scaffold.

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-N-benzylidene-L-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzylidene derivatives.

Reduction: Reduction of the Schiff base can yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Benzylidene derivatives.

Reduction: Benzylamine.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl (E)-N-benzylidene-L-alaninate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of Benzyl (E)-N-benzylidene-L-alaninate involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular pathways, leading to the modulation of various biochemical processes.

Comparison with Similar Compounds

N-Benzylidene-L-alanine Methyl Ester

Benzyl (Z)-N-benzylidene-L-alaninate

- Isomerism : The (Z)-isomer exhibits distinct spatial arrangement, affecting intermolecular interactions.

- Stability : (E)-isomers are generally more thermodynamically stable due to reduced steric hindrance .

- Spectroscopic Data :

- NMR : The imine proton in the (E)-isomer resonates at δ 8.2–8.5 ppm, while the (Z)-isomer appears upfield (δ 7.8–8.0 ppm) due to conjugation differences.

Benzyl (E)-N-(4-nitrobenzylidene)-L-alaninate

- Substituent Effects : The nitro group on the benzylidene ring enhances electron-withdrawing properties, increasing imine bond polarity.

- Bioactivity : Shows stronger inhibition of acetylcholinesterase (hypothetical IC₅₀: 12 μM vs. 25 μM for the unsubstituted derivative) due to improved target binding.

Dibenzylethylenediamine Derivatives (e.g., Benzathine Benzylpenicillin)

- Structural Contrast : While sharing benzyl groups, benzathine benzylpenicillin is a salt complex with a penicillin core, unlike the Schiff base structure.

Data Tables

Table 1: Physicochemical Properties

| Compound | logP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| Benzyl (E)-N-benzylidene-L-alaninate | 3.2 | 145–148 | 0.5 |

| N-Benzylidene-L-alanine methyl ester | 1.8 | 112–115 | 8.2 |

| Benzyl (Z)-N-benzylidene-L-alaninate | 3.1 | 138–140 | 0.6 |

Key Findings and Implications

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl (E)-N-benzylidene-L-alaninate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amino group of L-alanine (e.g., using benzyloxycarbonyl (Cbz) groups, as seen in N-Cbz-L-alanine derivatives ), followed by condensation with benzaldehyde under controlled conditions to form the Schiff base (benzylidene) moiety. Esterification with benzyl alcohol can be achieved via acid catalysis or carbodiimide-mediated coupling. Enantiomeric purity is ensured by using chiral auxiliaries or chromatography (e.g., chiral HPLC). For example, L-alanine benzyl ester derivatives require stringent anhydrous conditions to prevent racemization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Schiff base geometry (E/Z configuration) and ester linkage. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography offers definitive stereochemical resolution. Infrared (IR) spectroscopy can identify imine (C=N) and ester (C=O) functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below -20°C to minimize hydrolysis of the imine bond. Desiccants (e.g., silica gel) should be used to avoid moisture-induced decomposition. Stability studies under varying pH and temperature conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the (E)-configuration in Benzyl-N-benzylidene-L-alaninate under acidic or basic conditions?

- Methodological Answer : The (E)-configuration is stabilized by steric hindrance between the benzyl ester and benzylidene groups. Computational studies (e.g., density functional theory, DFT) can model energy barriers for isomerization. Kinetic experiments under controlled pH conditions (e.g., monitored via UV-Vis spectroscopy) reveal protonation-deprotonation pathways influencing imine stability. Reference data on benzyl radical intermediates may inform degradation mechanisms .

Q. How can researchers resolve contradictions in reported spectroscopic data for Schiff base derivatives like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Systematic approaches include:

Q. What strategies are effective for determining enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodological Answer : Chiral HPLC or GC with polar stationary phases (e.g., cyclodextrin derivatives) separates enantiomers quantitatively. Optical rotation measurements (e.g., polarimetry) require comparison with literature-specific rotation values (e.g., [α]D for N-Cbz-L-alanine derivatives ). Nuclear Overhauser Effect (NOE) NMR experiments can corroborate stereochemical assignments.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking simulations assess interactions with enzymes (e.g., hydrolases for ester cleavage). Quantum mechanical calculations (e.g., transition state modeling) evaluate activation energies for imine hydrolysis or esterification. Software tools like Gaussian or ORCA, combined with crystallographic data from related benzylidene compounds, guide hypothesis-driven experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.